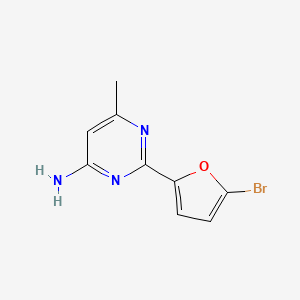
2-(2-Fluorethyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-carbonsäure
Übersicht
Beschreibung
The closest compounds I found are 2-Fluoroethyl fluoroacetate and 2-Fluoroethyl 2,2,2-trifluoroethanesulfonate . These are fluorinated compounds, which are often used in the synthesis of various organic molecules due to their unique reactivity.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods. For example, the molecular formula of 2-Fluoroethyl fluoroacetate is C4H6F2O2 , and for 2-Fluoroethyl 2,2,2-trifluoroethanesulfonate, it’s CHFOS .Chemical Reactions Analysis
Fluorinated compounds are known for their unique reactivity. For instance, 2-[18F]Fluoroethyltosylate ([18F]FEtOTs) is a well-known 18F-fluoroalkylating agent widely used to synthesize radiotracers for positron emission tomography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, 2-Fluoroethyl fluoroacetate has a molecular formula of C4H6F2O2 and an average mass of 124.086 Da .Wissenschaftliche Forschungsanwendungen
Elektrolytlösungsstrukturen für Lithium-Metall-Batterien
Die fluorierte Struktur dieser Verbindung deutet auf ihre Nützlichkeit bei der Formulierung von Elektrolyten für Lithium-Metall-Batterien (LMBs) hin. Fluorierte Lösungsmittel haben sich als Einfluss auf die Solvatationsstrukturen und Elektroden/Elektrolyt-Grenzflächen in LMBs erwiesen . Das Vorhandensein von Fluor kann die Stabilität des Elektrolyten verbessern und die Batterieleistung verbessern, indem die Bildung von lokalisierten Hochkonzentrations-Elektrolyten (LHCEs) gefördert wird, die herkömmliche Carbonatelektrolyte übertreffen.
Molekularer Entwurf für Alkalimetallbatterien
Innovationen im molekularen Entwurf von Elektrolyten sind entscheidend für die Entwicklung von Alkalimetallbatterien (AMBs) mit hoher Energiedichte. Die molekulare Struktur der Verbindung mit ihrer fluorierten Ethylgruppe könnte entscheidend sein für die Schaffung neuer Elektrolytdesigns, die eine verbesserte Stabilität und Oxidationsbeständigkeit bieten, was für Batterien unerlässlich ist, die bei hohen Spannungen betrieben werden .
Positronen-Emissions-Tomographie (PET)-Tracer
Fluorierte Verbindungen werden häufig bei der Synthese von Tracern für die PET-Bildgebung verwendet. Die betreffende Verbindung könnte potenziell zur Herstellung von Tracern wie 2-[(18)F]Fluorethyl-Cholin verwendet werden, das zum Nachweis von Prostatakrebs und Hirntumoren eingesetzt wird. Seine Fähigkeit, aktiv in Säugetierzellen transportiert und phosphoryliert zu werden, macht es zu einem vielversprechenden Kandidaten für PET-Anwendungen .
Wirkmechanismus
The mechanism of action of fluorinated compounds can vary widely depending on their structure and the context in which they’re used. For example, O-(2-18F-fluoroethyl)-L-tyrosine (18F-FET) is a PET tracer for glioma imaging, and its uptake is suggested to be driven by an overexpression of the L-type amino-acid transporter 1 (LAT1) .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-fluoroethyl)-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c12-3-4-14-10(15)6-8-5-7(11(16)17)1-2-9(8)13-14/h6-7H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQQBFHMDLIBCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN(C(=O)C=C2CC1C(=O)O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{1-[(oxan-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488646.png)
![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)
![2-[(3-Chloropyrazin-2-yl)amino]-1-phenylethan-1-ol](/img/structure/B1488658.png)

